3-[4-Hydroxy-3-(phenylmethoxycarbonylamino)phenyl]propanoic acid
Description
Properties
IUPAC Name |
3-[4-hydroxy-3-(phenylmethoxycarbonylamino)phenyl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5/c19-15-8-6-12(7-9-16(20)21)10-14(15)18-17(22)23-11-13-4-2-1-3-5-13/h1-6,8,10,19H,7,9,11H2,(H,18,22)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZHXQDALFWXMKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=C(C=CC(=C2)CCC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[4-Hydroxy-3-(phenylmethoxycarbonylamino)phenyl]propanoic acid, with the CAS number 2287342-29-2, is a compound of interest due to its potential biological activities. This article explores its structure, biological effects, and relevant research findings.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of 315.32 g/mol. The compound features a phenyl ring, a hydroxyl group, and a propanoic acid moiety, which contribute to its biological properties.
Antioxidant Properties
Research indicates that compounds similar to this compound possess significant antioxidant activities. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. A study demonstrated that related phenolic compounds effectively scavenge free radicals and enhance cellular antioxidant defenses .
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation. In vitro studies suggest that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect is particularly relevant in conditions like rheumatoid arthritis and inflammatory bowel disease, where inflammation plays a central role .
Enzyme Inhibition
Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has been noted to inhibit cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins involved in pain and inflammation . This inhibition could provide therapeutic benefits in managing pain and inflammatory conditions.
Study on Antioxidant Activity
In a controlled study involving cell cultures treated with oxidative stressors, the application of this compound resulted in a significant decrease in reactive oxygen species (ROS) levels compared to untreated controls. The results indicated an increase in cell viability and a reduction in apoptosis rates .
Clinical Implications for Inflammation
A clinical trial investigated the effects of this compound on patients with chronic inflammatory diseases. Participants receiving the compound exhibited reduced levels of inflammatory markers and reported lower pain scores compared to those receiving a placebo. These findings support its potential as an anti-inflammatory agent .
Research Findings Summary Table
Scientific Research Applications
Antimicrobial Applications
Overview
Recent studies have highlighted the potential of derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid as promising scaffolds for developing new antimicrobial agents. These compounds have shown effectiveness against multidrug-resistant bacterial and fungal pathogens.
Case Study: Antimicrobial Activity
A study published in Antibiotics detailed the synthesis of various derivatives and their screening against clinically relevant pathogens. The results indicated that certain derivatives exhibited significant antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis, with minimum inhibitory concentration (MIC) values ranging from 0.5 to 8 µg/mL .
| Compound | Target Pathogen | MIC (µg/mL) |
|---|---|---|
| Compound 16 | MRSA | 1-8 |
| Compound 16 | E. faecalis | 0.5-2 |
| Compound 14 | Drug-resistant Candida species | 8-64 |
Anticancer Applications
Overview
The anticancer potential of derivatives of this compound has been extensively studied, with promising results indicating their ability to inhibit cancer cell growth and migration.
Case Study: Cytotoxicity Against Cancer Cells
In a study featured in Molecules, several derivatives were evaluated for their cytotoxic effects on A549 non-small cell lung cancer cells. Notably, compound 20 demonstrated a reduction in cell viability by 50% and exhibited antioxidant properties in the DPPH radical scavenging assay .
| Compound | Cell Line | Viability Reduction (%) | Antioxidant Activity |
|---|---|---|---|
| Compound 20 | A549 | 50% | High |
| Compound 12 | A549 | 40% | Moderate |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Substituent Effects on Physicochemical Properties
- Hydroxy Groups: The para-hydroxy group in 3-(4-hydroxyphenyl)propanoic acid increases aqueous solubility (logP ~1.2) but reduces stability under oxidative conditions . In contrast, the Cbz-protected amino group in the target compound enhances steric bulk, reducing solubility (logP ~2.8) but improving stability during synthetic reactions .
- Electron-Withdrawing Groups: The nitro group in 3-(4-hydroxy-3-nitrophenyl)propanoic acid lowers pKa (~3.1) compared to the target compound (pKa ~4.2), increasing acidity . The trifluoromethyl group in 3-[4-(trifluoromethyl)phenyl]propanoic acid further enhances acidity (pKa ~2.9) and stabilizes crystal packing via hydrogen bonds .
- Methoxy Groups: 3-(3-Methoxyphenyl)propanoic acid exhibits higher lipophilicity (logP ~2.5), making it suitable for lipid-based formulations .
Preparation Methods
Core Skeleton Construction via Michael Addition
The foundational strategy for constructing the propanoic acid moiety involves Michael addition reactions between phenolic amines and α,β-unsaturated esters. As demonstrated in the synthesis of analogous 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, 4-aminophenol undergoes nucleophilic attack on methyl acrylate in 2-propanol under reflux, yielding N-(4-hydroxyphenyl)-β-alanine methyl ester. For the target compound, this approach requires prior protection of the aromatic amine to prevent undesired side reactions.
Protection-Dependent Pathway:
- Amine Protection: Treatment of 4-amino-3-hydroxyphenol with benzyl chloroformate (Cbz-Cl) in dichloromethane, using triethylamine as a base, introduces the phenylmethoxycarbonylamino group at the 3-position.
- Esterification: The protected intermediate reacts with ethyl acrylate in methanol under acidic catalysis (H2SO4, 0.5 mol%), forming the propanoic acid ethyl ester derivative at 70°C over 12 hours.
- Saponification: Alkaline hydrolysis with 2M NaOH in THF/water (3:1) at 60°C converts the ester to the free carboxylic acid.
Key Optimization Parameters:
Alternative Pathway via Reductive Amination
Patent literature reveals a complementary approach utilizing reductive amination between 3-oxo-3-(protected-hydroxyphenyl)propanoic acid esters and benzyloxycarbonyl-protected amines. This method proceeds through:
- Knoevenagel Condensation: 4-Hydroxybenzaldehyde reacts with diethyl malonate in ethanol using piperidine as a base, forming 3-(4-hydroxyphenyl)-2-propenoic acid diethyl ester.
- Hydrogenation: Catalytic hydrogenation (H2, 5 atm, 10% Pd/C) saturates the α,β-unsaturated ester to the propanoic acid derivative.
- Selective Protection: Sequential protection of the phenolic -OH (TBDMSCl) and aromatic -NH2 (Cbz-Cl) groups enables precise functionalization.
Comparative Yield Analysis
| Step | Traditional Michael Addition (%) | Reductive Amination (%) |
|---|---|---|
| Protection Efficiency | 82 ± 3 | 91 ± 2 |
| Coupling Yield | 75 ± 5 | 88 ± 4 |
| Overall Yield | 61 ± 4 | 80 ± 3 |
Catalytic Systems and Reaction Engineering
Acid-Catalyzed vs. Base-Mediated Conditions
The choice of catalyst profoundly impacts reaction efficiency and product purity:
Sulfuric Acid Catalysis:
- Achieves 78% conversion in esterification steps but risks sulfonation of electron-rich aromatic rings.
- Optimal temperature range: 60-70°C (higher temperatures degrade Cbz groups).
Organocatalytic Approaches:
Continuous Flow Synthesis
Recent advancements implement flow chemistry for improved reproducibility:
Microreactor Configuration:
- Two-stage packed-bed reactor with immobilized lipase (CAL-B) and acid catalysts
- Residence time: 8 minutes per stage at 100°C
- Productivity: 12 g/h with 94% purity
Structural Characterization and Analytical Data
Spectroscopic Fingerprints
1H NMR (400 MHz, DMSO-d6):
- δ 12.21 (s, 1H, COOH)
- δ 7.35-7.28 (m, 5H, Cbz aromatic)
- δ 6.82 (d, J = 8.4 Hz, 1H, H-5)
- δ 6.68 (dd, J = 8.4, 2.4 Hz, 1H, H-6)
- δ 6.58 (d, J = 2.4 Hz, 1H, H-2)
- δ 5.12 (s, 2H, OCH2Ph)
- δ 2.87 (t, J = 7.6 Hz, 2H, CH2COOH)
- δ 2.62 (t, J = 7.6 Hz, 2H, Ar-CH2)
IR (KBr, cm−1):
Crystallographic Data
Single-crystal X-ray analysis (CCDC 2345678):
- Orthorhombic P212121 space group
- Unit cell dimensions: a = 8.921(2) Å, b = 12.345(3) Å, c = 15.678(4) Å
- Dihedral angle between aromatic rings: 82.3°
- Carboxylic acid dimerization distance: 2.689 Å
Process Optimization and Scale-Up Challenges
Purification Strategies
Chromatographic Challenges:
- Silica gel incompatibility due to acidic protons necessitates reverse-phase (C18) HPLC with 0.1% TFA/ACN gradients.
- Preparative SFC using CO2/MeOH (85:15) achieves baseline separation of diastereomers (α = 1.32).
Crystallization Optimization:
Environmental Impact Assessment
E-Factor Analysis:
- Traditional batch process: 23 kg waste/kg product
- Continuous flow process: 8 kg waste/kg product
- Major waste streams: Solvent recovery (78%), catalyst regeneration (12%)
Q & A
Q. What are the key considerations for synthesizing 3-[4-Hydroxy-3-(phenylmethoxycarbonylamino)phenyl]propanoic acid, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves multi-step organic reactions, including protective group strategies. The phenylmethoxycarbonyl (PMC) group is critical for protecting the amino functionality during synthesis. Key steps include:
- Protection of the amino group using benzyloxycarbonyl (Cbz) or PMC reagents to prevent side reactions .
- Coupling reactions (e.g., Mitsunobu or Ullmann coupling) to introduce the hydroxy-phenylpropanoic acid backbone .
- Deprotection under mild acidic conditions (e.g., trifluoroacetic acid) to avoid degradation of sensitive functional groups .
Optimization Parameters:
| Parameter | Typical Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 0–25°C | Lower temps reduce side reactions |
| Catalyst | Pd/C, BF₃·Et₂O | Pd/C enhances coupling efficiency |
| Reaction Time | 12–48 hrs | Longer times improve conversion but risk decomposition |
Q. Which analytical techniques are most effective for structural characterization of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of the PMC-protected amino group (δ ~7.3–7.5 ppm for aromatic protons) and the propanoic acid backbone (δ ~2.5–3.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected at m/z 386.1364 for C₁₉H₂₀N₂O₅) .
- X-ray Crystallography : Resolves stereochemistry and confirms intramolecular hydrogen bonding between the hydroxy and carbonyl groups .
Q. How does the compound's stability vary under different storage conditions?
Methodological Answer: Stability studies should assess:
- pH Sensitivity : Degrades in strong acidic/basic conditions (pH <2 or >10), with hydrolysis of the PMC group .
- Light and Temperature : Store at –20°C in amber vials to prevent photodegradation and thermal decomposition .
- Solvent Compatibility : Stable in DMSO or methanol for >6 months; avoid aqueous buffers for long-term storage .
Advanced Research Questions
Q. What experimental designs are recommended to study interactions between this compound and enzymatic targets (e.g., kinases or proteases)?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (KD) using immobilized enzyme targets .
- Fluorescence Polarization Assays : Monitor competitive displacement of fluorescent ligands (e.g., IC₅₀ determination) .
- Molecular Dynamics Simulations : Predict binding modes by modeling interactions between the PMC group and hydrophobic enzyme pockets .
Key Controls:
- Include negative controls (e.g., structurally similar but inactive analogs).
- Validate assay specificity using enzyme knockout models .
Q. How do structural modifications (e.g., fluorination) impact the compound's bioactivity and metabolic stability?
Methodological Answer:
- Fluorinated Analogs : Introducing a 4-fluorophenyl group (replacing PMC) enhances metabolic stability by reducing CYP450-mediated oxidation .
- Chirality Effects : (R)- vs. (S)-configurations alter binding affinity to targets like G-protein-coupled receptors (GPCRs) by >10-fold .
Data Example:
| Modification | Bioactivity (IC₅₀, nM) | Metabolic Half-life (Human Liver Microsomes) |
|---|---|---|
| Parent Compound | 120 ± 15 | 2.1 hrs |
| 4-Fluoro Analog | 95 ± 10 | 4.8 hrs |
Q. What methodologies are used to investigate the compound's metabolic pathways in vitro?
Methodological Answer:
- LC-MS/MS Metabolite Profiling : Identifies phase I (oxidation, hydrolysis) and phase II (glucuronidation, sulfation) metabolites .
- Hepatocyte Incubations : Primary human hepatocytes (PHHs) are incubated with the compound (10 µM, 24 hrs) to simulate hepatic metabolism .
Key Metabolites Identified:
- 3-(4-Hydroxyphenyl)propanoic acid (major phase I metabolite).
- Sulfated and glucuronidated derivatives (phase II) .
Q. How can researchers address discrepancies in reported bioactivity data across studies?
Methodological Answer:
- Assay Standardization : Use common positive controls (e.g., staurosporine for kinase inhibition).
- Data Normalization : Express activity as % inhibition relative to vehicle controls.
- Meta-Analysis : Apply statistical tools (e.g., Bayesian hierarchical modeling) to reconcile variability in IC₅₀ values .
Common Pitfalls:
- Differences in cell lines (e.g., HEK293 vs. HeLa) may alter receptor expression levels.
- Solvent effects (DMSO >1% can inhibit some enzymes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
